Product packaging for Bentaluron(Cat. No.:CAS No. 28956-64-1)

Bentaluron

Cat. No.: B1608398
CAS No.: 28956-64-1
M. Wt: 235.31 g/mol
InChI Key: NCJRWSQYSLEKEI-UHFFFAOYSA-N
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Description

Bentaluron (CAS 28956-64-1), with the chemical name 1-(1,3-benzothiazol-2-yl)-3-isopropylurea, is a solid compound belonging to the class of benzothiazole urea fungicides . Its primary historical and commercial application has been as a fungicide, specifically for use as a wood preservative to control white rot fungi . It has also been used as a herbicide in winter corn crops . From a research perspective, this compound is recognized as an important representative of the 2-ureabenzothiazole (UBT) class of compounds . This class is of significant interest in medicinal and agricultural chemistry due to the combination of the benzothiazole scaffold and urea moiety, which can confer enhanced physicochemical and biological properties . This compound serves as a core scaffold for the design and synthesis of novel compounds to be evaluated for various biological activities . It is important to note that the specific biochemical mode of action of this compound as a fungicide is not fully known . Furthermore, data on its environmental fate and ecotoxicology is limited . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3OS B1608398 Bentaluron CAS No. 28956-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7(2)12-10(15)14-11-13-8-5-3-4-6-9(8)16-11/h3-7H,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJRWSQYSLEKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183153
Record name 1-(1,3-Benzothiazol-2-yl)-3-isopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28956-64-1
Record name Bentaluron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028956641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,3-Benzothiazol-2-yl)-3-isopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENTALURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX774E8C9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Aspects and Derivatization Research of Bentaluron

Bentaluron as a Core Benzothiazolyl Urea (B33335) Scaffold

This compound is formally known as 1-(1,3-benzothiazol-2-yl)-3-propan-2-ylurea, possessing the chemical formula C₁₁H₁₃N₃OS and a molecular weight of 235.31 . Its molecular architecture is defined by a benzothiazole (B30560) ring system directly linked to a urea moiety, which is further substituted with an isopropyl group . The benzothiazole component is a planar, five-membered ring containing sulfur, nitrogen, and three carbon atoms . This benzothiazolyl urea scaffold is a significant motif in medicinal chemistry and agrochemistry, recognized for its versatility and the broad spectrum of biological activities exhibited by compounds incorporating this structure . The presence of both the benzothiazole and urea groups contributes to the compound's physicochemical properties and its potential for interaction with biological targets .

Synthetic Methodologies for this compound and its Analogues

The synthesis of this compound and its derivatives typically involves strategies that facilitate the formation of the urea linkage and the incorporation of the benzothiazole core.

Classical and Contemporary Approaches to Urea-Benzothiazole Synthesis

Classical synthetic approaches for (thio)urea-benzothiazole compounds often involve the reaction of substituted 2-aminobenzothiazoles (ABTs) with various reagents . Common methods include reactions with iso(thio)cyanates, (thio)phosgenes, (thio)carbamoyl chlorides, 1,1'-carbonyldiimidazoles (CDI), or 1,1'-thiocarbonyldiimidazoles (TCDI), and carbon disulfide . For instance, 2-aminobenzothiazole (B30445) can react with 1,1'-carbonyldiimidazole (B1668759) to form an intermediate, which then undergoes further reactions to yield urea derivatives . This methodology is widely employed due to its convenience in generating urea derivatives . Contemporary approaches continue to refine these methods, sometimes employing milder conditions or more efficient catalysts to improve yields and reduce reaction times .

Exploration of Novel Synthetic Pathways for this compound Derivatives

Research into novel synthetic pathways for this compound derivatives focuses on introducing diverse substituents to the benzothiazole and urea moieties to modulate their biological properties. For example, the synthesis of quinoline-urea-benzothiazole hybrids has been achieved through a three-step protocol, involving the conversion of 2-amino-6-substituted benzothiazoles to benzothiazole-1H-imidazol-1-carboxamide intermediates using CDI, followed by coupling with aminoquinoline diamines . Other explorations include the synthesis of benzothiazole urea derivatives for anticonvulsant activity, where substituted 2-aminobenzothiazoles are reacted with ethyl chloroformate and subsequently with various amines or other functionalized compounds . Microwave irradiation has also been utilized in the synthesis of certain benzothiazolyl urea derivatives, offering an efficient route to obtain desired compounds . These ongoing synthetic efforts aim to expand the chemical space around the this compound scaffold, leading to compounds with potentially enhanced or novel biological activities .

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems

This compound is recognized as a commercial fungicide and herbicide, highlighting the importance of understanding the relationship between its chemical structure and its biological efficacy in non-human systems .

SAR for Fungicidal Activity in Phytopathogens

As a benzothiazolyl urea, this compound belongs to a class of compounds known for their fungicidal properties . While specific SAR data for this compound's fungicidal activity is not extensively detailed, general trends within the broader class of (thio)urea benzothiazoles and related compounds provide insights. For instance, studies on thiourea (B124793) derivatives have indicated that the presence of allyl and aromatic groups can enhance antifungal efficacy . In other antifungal agents, such as coumarin (B35378) derivatives, the introduction of electron-withdrawing groups has been shown to positively contribute to fungicidal activity, with nitro-derivatives often exhibiting increased potency . The substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety of cinnamic acid esters also significantly influence their antifungal activity against plant pathogenic fungi . These findings suggest that strategic modifications to the benzothiazole and urea components of this compound could influence its fungicidal spectrum and potency.

SAR for Herbicidal Activity in Plants

This compound is also utilized as a herbicide, particularly in winter corn crops . Structure-activity relationship studies for herbicidal compounds, including those with urea and benzothiazole moieties, often focus on the impact of substituents on the efficacy against various weed species. For example, in novel quinazolinone-phenoxypropionate hybrids, the substituents on the quinazolin-4(3H)-one moiety have been shown to significantly affect herbicidal activity . Similarly, for phenyl pyrazole-based protoporphyrinogen (B1215707) oxidase-inhibitors, halogen-substituted pyrazoles have been investigated as isosteres, demonstrating strong herbicidal activity . The presence of specific groups, such as a p-OCH₃ group at the phenyl urea moiety, has been found to improve antibacterial activity in some urea benzothiazole-triazole derivatives, which could imply similar sensitivities in herbicidal contexts due to shared structural features . These studies collectively underscore that the precise nature and position of substituents on the benzothiazole and urea scaffold are critical determinants of herbicidal efficacy.

Table 1: General Structural Modifications and Their Impact on Biological Activity in Benzothiazolyl Urea Derivatives (Illustrative Examples from Related SAR Studies)

Structural Modification / LocationObserved Effect on Activity (General Class)Relevant Biological ActivitySource
Allyl and Aromatic groups (Thiourea)Enhanced efficacyAntifungal
Electron-withdrawing groups (e.g., NO₂)Increased activityAntifungal
Substitution on quinazolin-4(3H)-one moietySignificant effect on activityHerbicidal
Halogen substitution (e.g., pyrazoles)Strong activityHerbicidal
p-OCH₃ group on phenyl urea moietyImproved activityAntibacterial (related class)

SAR for Other Biological Activities in Non-Target Organisms (excluding human)

While this compound is employed as a fungicide and wood preservative, specific, detailed research findings regarding its structure-activity relationships (SAR) for other biological activities in non-target organisms (excluding humans) are notably limited in publicly available literature . Reports indicate that "little information is available regarding its environmental fate and behaviour," and explicitly state that "no data has been found regarding the toxicity of this compound to fauna and flora" . This absence of specific data makes it challenging to provide detailed research findings or comprehensive data tables on this compound's direct SAR in non-target organisms.

Despite the lack of specific data for this compound, the broader context of pesticides and wood preservatives, to which this compound belongs, highlights the critical importance of SAR studies in assessing environmental impact. Pesticides, by design, are toxic to target organisms, but their widespread use necessitates an understanding of their effects on non-target species such as earthworms, honeybees, soil microorganisms, and aquatic organisms . SAR analysis in general allows for the identification of functional groups within a compound that contribute to its biological effect, thereby guiding modifications to enhance target activity while minimizing toxicity to non-target species .

For wood preservatives like this compound, the potential for leaching into soil or water raises concerns about exposure to terrestrial and aquatic non-target organisms . However, the current data for this compound does not provide specific ecotoxicological endpoints or SAR insights into how its chemical structure might influence its effects on these organisms . General ecotoxicity data for wood preservatives in soil organisms, for instance, are often scarce, with some studies only providing acute data for earthworms . The development of new pesticides and biocides increasingly emphasizes detailed investigation of biological properties and SAR to achieve high target activity with low side toxicity . For this compound, further research would be required to establish comprehensive SAR profiles concerning its environmental interactions and effects on diverse non-target biological systems.

Mechanism of Action and Biological Interactions of Bentaluron

Elucidation of Fungicidal Mechanisms in Plant Pathogens

Fungicides typically operate by inhibiting various critical processes necessary for fungal survival and proliferation, leading to either the inhibition of spore germination or the cessation of fungal growth.

Fungicides often target essential cellular and subcellular components within fungal organisms. Common targets include the fungal cell wall, cell membrane, and internal metabolic machinery. The fungal cell wall, absent in mammalian cells, is a crucial structural component composed primarily of β-glucans, chitin (B13524), and mannoproteins, making it an attractive target for antifungal agents. Disruption of the synthesis of these components can lead to a compromised cell wall, ultimately resulting in cell lysis and death. The fungal cell membrane is another vital target, with some fungicides, such as azoles, specifically inhibiting enzymes involved in its construction and maintenance.

While the specific biochemical pathways disrupted by Bentaluron are unknown, fungicides generally interfere with fundamental metabolic processes. These can include the inhibition of the electron transport chain (respiration in mitochondria), disruption of enzyme functions, interference with nucleic acid metabolism and protein synthesis, or inhibition of sterol synthesis. For instance, some fungicides inhibit chitin synthase, an enzyme critical for chitin synthesis in the fungal cell wall, leading to the accumulation of precursors and impaired cell wall formation. Others, like echinocandins, inhibit β-1,3-D-glucan synthase, an enzyme responsible for synthesizing a key structural polysaccharide in the cell wall.

Cellular and Subcellular Targets in Fungal Organisms

Investigation of Herbicidal Mechanisms in Target Plants

Herbicides exert their effects by disrupting specific physiological and biochemical processes essential for plant growth and development.

Herbicides disrupt plant metabolic processes by targeting specific enzymes or pathways. For example, sulfonylurea herbicides inhibit acetolactate synthase (ALS), an enzyme crucial for the production of essential amino acids like leucine, isoleucine, and valine, thereby hindering plant root and shoot tip growth. Other herbicides may disrupt cell membranes by forming destructive compounds, or inhibit pigment synthesis, leading to the destruction of chlorophyll (B73375) and white plant tissue. Plant metabolism involves complex enzyme systems and signaling pathways, and interference with these can lead to severe physiological disturbances.

Physiological and Molecular Effects on Plant Growth and Development

Non-Target Organism Interactions and Ecological Implications

Information regarding the specific toxicity of this compound to fauna and flora is not available in current public records. However, pesticides, in general, have known ecological implications due to their potential to affect non-target organisms.

Pesticides can move through various environmental compartments, including soil, water, and plant tissue, leading to direct or indirect exposure of non-target species. These effects can manifest as changes in abundance, diversity, reproduction, performance, and ecological interactions of organisms inhabiting agricultural landscapes and surrounding ecosystems. Examples of affected non-target organisms include wild plants, invertebrates such as insect predators and pollinators, and vertebrates like amphibians, reptiles, fish, birds, and mammals. Sublethal effects on non-target species can include alterations in behavior and physiology, which may threaten long-term population survival. The widespread use of pesticides can disturb the balance within predator-prey relationships and impact ecosystem services such as pollination and nutrient cycling.

Effects on Terrestrial and Aquatic Microbial Communities

Terrestrial and aquatic microbial communities are fundamental to ecosystem health, playing critical roles in biogeochemical cycles, nutrient cycling, and the degradation of organic matter and pollutants . These diverse communities, comprising bacteria, archaea, fungi, and microalgae, are sensitive indicators of environmental changes and contamination .

Interactions with Beneficial Organisms (e.g., non-target arthropods, earthworms, beneficial fungi/bacteria)

Beneficial organisms, including non-target arthropods, earthworms, and various beneficial fungi and bacteria, are integral to maintaining healthy ecosystems. Earthworms, for instance, are crucial for soil aeration, water infiltration, and nutrient cycling, and their activities can enhance beneficial soil microbes . Non-target arthropods contribute to pollination, pest control, and decomposition . Beneficial fungi, such as mycorrhizal fungi, form symbiotic relationships with plants, enhancing nutrient uptake .

Current scientific literature indicates a significant lack of specific data concerning the interactions of this compound with these beneficial non-target organisms . While pesticides, as a broad category, are known to potentially exert undesired toxic effects on non-target species, including important soil macrofauna like earthworms, and can alter their eco-physiology, direct studies detailing this compound's impact on non-target arthropods, earthworms, or beneficial microbial populations (beyond its fungicidal action) are not reported . The absence of such data means that detailed research findings or quantitative assessments of this compound's effects on these specific beneficial organisms cannot be provided .

Pathways of Biotransformation and Metabolism in Environmental Organisms

Biotransformation and metabolism are crucial processes by which living organisms modify and eliminate xenobiotics, including chemical compounds like this compound, from their systems . These processes typically involve Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II conjugation reactions, which aim to increase the compound's water solubility for easier excretion . Microorganisms also play a pivotal role in the degradation and biotransformation of environmental pollutants, including pesticides, in both terrestrial and aquatic environments .

However, specific information detailing the pathways of biotransformation and metabolism of this compound in environmental organisms, such as fish, aquatic invertebrates, or soil microbes, is currently not available in the public domain . While general principles of xenobiotic metabolism suggest that such compounds would undergo enzymatic modifications, the precise metabolic products, rates of transformation, or the specific enzymes involved in this compound's degradation within various environmental organisms have not been documented . Studies on other xenobiotics indicate that different organisms can exhibit varying capacities for accumulation and biotransformation of compounds . For this compound, however, specific research findings in this area are absent, preventing the presentation of detailed metabolic pathways or data tables on its environmental biotransformation.

Environmental Fate and Ecotoxicological Research of Bentaluron

Environmental Persistence and Degradation Dynamics

Research into the environmental persistence and degradation dynamics of Bentaluron indicates a significant lack of specific data. The available information suggests that key degradation parameters, which are crucial for understanding a compound's environmental half-life and breakdown pathways, have not been extensively reported for this compound .

Hydrolytic and Photolytic Degradation Pathways in Aquatic Systems

Hydrolysis and photolysis are critical abiotic degradation processes for chemicals in aquatic environments . Hydrolysis involves the splitting of a compound by water, a process often influenced by pH and temperature . Photolysis, on the other hand, is the breakdown of a compound directly by light absorption (direct photolysis) or indirectly through reactions with photochemically produced reactive species (indirect photolysis) .

Table 1: Abiotic Degradation Parameters of this compound in Aquatic Systems

Degradation PathwayParameter (DT₅₀ at 20 °C, pH 7)Research FindingSource
Aqueous HydrolysisNo data foundNo data found
Aqueous PhotolysisNo data foundNo data found

Microbial Degradation and Biotransformation in Soil and Water Matrices

Microbial degradation, also known as biodegradation or biotransformation, is a primary mechanism by which organic compounds, including pesticides, are broken down in soil and water environments . Microorganisms, such as bacteria and fungi, possess the biochemical versatility to metabolize xenobiotic compounds, sometimes leading to complete mineralization . Factors like the presence of oxygen, nutrients, microbial population size, and environmental conditions (e.g., pH, temperature, moisture) can significantly influence the rate and extent of biodegradation .

For this compound, specific detailed research findings on its microbial degradation and biotransformation pathways in soil and water matrices are scarce . The general status indicates "little information is available regarding its environmental fate and behaviour" . This suggests that the specific microorganisms involved, the metabolic pathways, or the rates of biotransformation for this compound have not been comprehensively documented.

Table 2: Microbial Degradation and Biotransformation of this compound

Environmental MatrixDegradation ProcessResearch FindingSource
Soil and WaterMicrobial DegradationLittle information available
Soil and WaterBiotransformationLittle information available

Volatilization and Atmospheric Fate Studies

Volatilization is the process by which a chemical is lost to the atmosphere from treated surfaces like soil, vegetation, or water . This process is influenced by the compound's vapor pressure, water solubility, and environmental conditions such as temperature and soil moisture . Once in the atmosphere, pesticides can undergo atmospheric degradation, often through reactions with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals or ozone .

Table 3: Volatilization and Atmospheric Fate Parameters of this compound

Environmental ProcessParameter (Photochemical Oxidative DT₅₀)Research FindingSource
Air DegradationNo data foundNo data found

Transport and Distribution in Environmental Compartments

The transport and distribution of a chemical within environmental compartments are governed by its physicochemical properties and interactions with various media. These processes dictate where a compound will accumulate and its potential for widespread environmental presence.

Adsorption and Desorption Characteristics in Soil and Sediment

Adsorption is the process where a chemical binds to soil or sediment particles, while desorption is its release back into the aqueous phase . These processes are crucial in determining a pesticide's mobility and bioavailability in the environment . Factors influencing adsorption include the chemical properties of the pesticide, soil type, organic matter content, clay content, and pH . The extent of adsorption is often quantified by the adsorption-desorption distribution coefficient (Kᴅ) or the organic carbon normalized partition coefficient (Koc) .

For this compound, specific data on its adsorption and desorption characteristics in soil and sediment are not found in the available literature . The "Soil adsorption and mobility" property is listed as "no data found" . This lack of information makes it challenging to predict how this compound interacts with solid phases in the environment and its potential for retention or mobility.

Table 4: Adsorption and Desorption Characteristics of this compound

Environmental CompartmentCharacteristicResearch FindingSource
Soil and SedimentAdsorptionNo data found
Soil and SedimentDesorptionNo data found
Soil and SedimentMobilityNo data found

Leaching Potential and Groundwater Contamination Research

Leaching is the downward movement of a chemical through the soil profile with percolating water, posing a risk of groundwater contamination . The leaching potential of a pesticide is influenced by its water solubility, adsorption characteristics, degradation rate, and soil properties . Highly soluble pesticides with low adsorption to soil particles and slow degradation rates tend to have a higher leaching potential . Groundwater is a vital source of drinking water for a significant portion of the population, making its protection from pesticide contamination critical .

Table 5: Leaching Potential and Groundwater Contamination of this compound

Environmental ConcernResearch FindingSource
Leaching PotentialNo data found
Groundwater ContaminationNo data found

Bioaccumulation and Biomagnification Research in Non-Human Food Chains

Bioaccumulation refers to the net uptake, distribution, and elimination of a substance in an organism from all exposure routes (e.g., air, water, soil, food), leading to an increase in its concentration within the organism over time . Biomagnification, a related process, describes the progressive increase in the concentration of a substance in organisms at successively higher trophic levels within a food web . Substances characterized by high persistence, toxicity, negligible metabolism, and a log K between 5 and 8 are often identified as potential concerns for bioaccumulation .

For this compound, specific research findings on its bioaccumulation and biomagnification in non-human food chains are largely unavailable . The existing literature indicates a significant lack of data concerning its behavior and effects within various trophic levels. Therefore, a detailed assessment of its potential to accumulate in organisms and transfer through food webs cannot be definitively made with current information.

Ecotoxicological Investigations in Non-Target Ecosystems

Ecotoxicological investigations are crucial for understanding the potential adverse effects of chemical compounds on non-target organisms and ecosystems. These studies typically assess acute and chronic toxicity across different taxonomic groups and environmental compartments. For this compound, the available ecotoxicological data is very limited .

Aquatic Ecotoxicity Research on Algae, Invertebrates, and Fish

Aquatic ecotoxicity research evaluates the impact of substances on organisms residing in freshwater and marine environments, typically including algae (as primary producers), aquatic invertebrates (as primary consumers), and fish (representing higher trophic levels) . These studies are essential for assessing potential risks to aquatic biodiversity and ecosystem function.

Table 1: Aquatic Ecotoxicity Data for this compound

Organism TypeSpeciesEndpointValue (mg/l)Exposure DurationSource
FishCarp (B13450389)LC₅₀0.04848 hours
AlgaeN/AN/ANo data availableN/A
InvertebratesN/AN/ANo data availableN/A

Terrestrial Ecotoxicity Research on Soil Organisms and Non-Target Plants

Terrestrial ecotoxicity research focuses on the effects of chemicals on organisms and plants within soil and terrestrial environments. This includes assessments on soil macro-organisms (e.g., earthworms), soil microorganisms, non-target arthropods (e.g., bees), and terrestrial plants .

Information regarding this compound's terrestrial ecotoxicity is also very limited. Studies have indicated that this compound is not toxic to bees . In terms of its persistence in soil, the degradation half-life (DT₅₀) in loamy and humous sandy soils is approximately 34 weeks . Beyond these points, specific data on its effects on other soil organisms, such as earthworms or soil microorganisms, and non-target terrestrial plants, are largely absent from the available research .

Table 2: Terrestrial Ecotoxicity and Environmental Fate Data for this compound

Parameter / Organism TypeValue / FindingNotesSource
Soil DT₅₀c. 34 weeksIn loamy and humous sandy soils
BeesNot toxic
Soil OrganismsNo data available
Non-Target PlantsNo data available

Long-Term Ecological Impact Assessments in Agricultural and Forest Ecosystems

Assessing the long-term ecological impacts of chemical compounds in agricultural and forest ecosystems involves evaluating chronic effects on populations, communities, and ecosystem processes over extended periods . This includes considerations of how persistent substances might accumulate in soil and concentrate through trophic chains, potentially leading to sublethal effects that negatively impact the survival and viability of populations .

For this compound, specific long-term ecological impact assessments in agricultural and forest ecosystems have not been identified in the reviewed literature . The general lack of comprehensive environmental fate and ecotoxicological data for this compound extends to its broader ecological consequences over time in these complex systems. While persistent pesticides, in general, can lead to long-term issues such as altered microbial communities, reduced biodiversity, and impacts on associated arthropod communities , specific studies detailing such effects for this compound are not available.

Analytical Methodologies for Bentaluron Detection and Quantification

Chromatographic Techniques for Bentaluron Analysis

Chromatography plays a pivotal role in separating this compound from complex sample matrices, allowing for its subsequent detection and quantification. Both liquid and gas chromatographic methods are widely utilized, depending on the physicochemical properties of this compound and the matrix under investigation.

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of this compound, particularly when coupled with suitable detectors. HPLC offers the advantage of analyzing thermally labile or non-volatile compounds without derivatization. For this compound, HPLC with DAD (Diode Array Detector) and Mass Spectrometry (MS) detection has been employed.

A specific HPLC/DAD+MS method for this compound reference material characterization utilized an acetonitrile (B52724):water mobile phase (2:1 ratio) with 0.15% formic acid. The separation was achieved on a ReproSil 100 C18 column (5 µm, 250 x 3 mm) with an injection volume of 10 µL and a flow rate of 0.5 mL/min. Under these conditions, this compound exhibited a retention time of 3.71 minutes. HPLC with UV detection, typically at a wavelength of 254 nm, is also used for the quantification of this compound.

ParameterValue/DescriptionSource
DetectionDAD+MS
Mobile PhaseAcetonitrile:Water + 0.15% Formic acid (2:1)
ColumnReproSil 100 C18, 5 µm, 250 x 3 mm
Injection Volume10 µL
Flow Rate0.5 mL/min
Retention Time3.71 min
UV Detection Wavelength254 nm (typical)

Gas Chromatography (GC) is another powerful chromatographic technique, particularly when coupled with mass spectrometry (GC-MS or GC-MS/MS), for the analysis of pesticides, including this compound. GC-MS offers excellent separation capabilities for complex samples and provides high sensitivity for detecting trace levels of analytes.

For multi-residue pesticide analysis that includes this compound, GC-MS/MS methods have been developed. A typical GC setup might involve a Varian VF-5ms column (30 m × 0.25 mm ID and 0.25 µm film thickness) with a solvent vent injection mode (LVI-PTV) and an injection volume of 5 µL. The oven temperature program can be optimized for effective separation, for instance, starting at 80°C (held for 1 min), ramping to 180°C at 25°C/min, then to 280°C at 8°C/min, and finally to 300°C at 30°C/min, holding at 300°C for 3.17 min. Helium is commonly used as the carrier gas at a constant flow of 1 mL/min.

ParameterValue/DescriptionSource
ColumnVarian VF-5ms, 30 m × 0.25 mm ID, 0.25 µm
Injection ModeLVI-PTV, solvent vent
Injection Volume5 µL
Injector Temperature Program80°C (1 min) → 300°C at 200°C/min (hold 19.5 min)
Carrier GasHelium (99.999% purity)
Carrier Gas Flow1 mL/min (constant)
Oven Temperature Program80°C (1 min) → 180°C at 25°C/min → 280°C at 8°C/min → 300°C at 30°C/min (hold 3.17 min)

High-Performance Liquid Chromatography (HPLC) Applications

Mass Spectrometry (MS) Approaches for Identification and Quantitation

Mass spectrometry is indispensable for the definitive identification and accurate quantification of this compound, especially in complex matrices where interferences might be present. It provides molecular weight information and characteristic fragmentation patterns.

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), is a powerful technique for the trace analysis of this compound due to its enhanced selectivity and sensitivity. In MS/MS, analytes undergo ionization and fragmentation in the first stage, and selected ions are further fragmented in a second stage, yielding highly specific fragmentation patterns. This minimizes false positive or negative results.

LC-MS/MS and GC-MS/MS systems are frequently operated in Multiple Reaction Monitoring (MRM) mode to achieve maximum sensitivity for target molecules. This mode monitors specific precursor-to-product ion transitions, providing high specificity for this compound even at very low concentrations. For instance, methods combining QuEChERS extraction with HPLC-MS/MS have been validated for trace analysis of various insecticides in agricultural products, demonstrating excellent linearity (R² > 0.99), low limits of detection (0.01–1 µg kg⁻¹), and good recoveries (76.6% to 108.2%). While these specific recovery data are for other diamide (B1670390) insecticides, the methodology is directly applicable and indicative of the performance for compounds like this compound.

Predicted Collision Cross Section (CCS) values for this compound adducts are available, which can be useful in advanced MS/MS analyses for enhanced compound identification and differentiation. For example, the predicted CCS for the [M+H]⁺ adduct of this compound is 150.3 Ų, and for [M+Na]⁺, it is 160.5 Ų.

This compound Adductm/zPredicted CCS (Ų)Source
[M+H]⁺236.08521150.3
[M+Na]⁺258.06715160.5
[M+NH₄]⁺253.11175158.5
[M+K]⁺274.04109154.8
[M-H]⁻234.07065152.7
[M+Na-2H]⁻256.05260155.7
[M]⁺235.07738152.6
[M]⁻235.07848152.6

High-Resolution Mass Spectrometry (HRMS), including techniques like Quadrupole Time-of-Flight (QToF) and Orbitrap mass spectrometers, provides highly accurate mass measurements, enabling the determination of elemental formulas for parent and fragment ions. This capability is particularly valuable for metabolite profiling, where the identification of unknown or suspected metabolites of this compound is crucial.

HRMS allows for untargeted metabolomics approaches, where a comprehensive detection of metabolites is performed, and key metabolic changes can be identified. By providing accurate mass data, HRMS helps in the qualitative structure elucidation of metabolites and the characterization of biotransformation pathways. This is essential for understanding the environmental fate and biological impact of this compound and its breakdown products. HRMS can distinguish mass differences within 10 ppm, making it highly sensitive and accurate for metabolite identification.

Tandem Mass Spectrometry (MS/MS) for Trace Analysis

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation and extraction are critical initial steps in the analytical workflow for this compound, as they aim to isolate the analyte from complex matrices, minimize interferences, and concentrate the target compound.

Commonly employed techniques for pesticide residue analysis, applicable to this compound, include solvent extraction and Solid-Phase Extraction (SPE). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method has gained widespread popularity for multi-class pesticide residue analysis in various food and environmental matrices due to its simplicity and effectiveness.

A typical QuEChERS extraction involves weighing a homogenized sample, adding an extraction solvent (e.g., acetonitrile), vortexing, adding salts/buffers (e.g., anhydrous sodium sulfate), and centrifuging to separate phases. For instance, a method for pesticide analysis involves extracting a 15 g sample with 20 mL of acetone (B3395972) and 15 g of anhydrous sodium sulfate, followed by blending, and then adding 20 mL of petroleum ether and 10 mL of dichloromethane (B109758) for partitioning. The mixture is then centrifuged, and the supernatant is transferred for further analysis.

Other advanced microextraction techniques are also being explored for complex biological and environmental samples, such as:

Solid-Phase Microextraction (SPME): A solvent-free technique where analytes are adsorbed onto a coated fiber.

Stir Bar Sorptive Extraction (SBSE): Similar to SPME, but analytes are absorbed into a polymer-coated magnetic stir bar.

Liquid-Phase Microextraction (LPME): Uses a small volume of organic solvent for extraction.

Electromembrane Extraction: Utilizes an electric field to facilitate analyte transfer across a membrane.

Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE): Modern techniques that can be customized for simultaneous extraction and cleanup, particularly useful for solid and semi-solid samples.

The choice of extraction method depends on the matrix, the desired sensitivity, and the physicochemical properties of this compound.

TechniquePrincipleTypical Application for Pesticides (including this compound)Source
QuEChERSQuick, easy, cheap, effective, rugged, and safe extraction using acetonitrile and salt partitioning.Multi-residue analysis in food and environmental matrices.
Solvent ExtractionUsing organic solvents (e.g., acetone, petroleum ether, dichloromethane) to extract analytes from the matrix.General extraction from various matrices, often followed by cleanup.
Solid-Phase Extraction (SPE)Analytes are selectively adsorbed onto a solid sorbent and then eluted.Cleanup and preconcentration of extracts from diverse matrices.
Solid-Phase Microextraction (SPME)Analyte extraction onto a fused silica (B1680970) fiber coated with an extracting phase.Volatile and semi-volatile analytes from liquid or headspace samples.
Stir Bar Sorptive Extraction (SBSE)Analytes absorbed into a polymer layer coated on a magnetic stir bar.Enrichment of volatile analytes, extended to non-volatile compounds with HPLC.
Pressurized Liquid Extraction (PLE)Extraction using solvents at elevated temperatures and pressures.Extraction from solid and semi-solid samples, often combined with cleanup.

Applied Research and Sustainable Management of Bentaluron

Formulation Science and Delivery Systems for Optimized Activity

Effective application of Bentaluron necessitates advanced formulation science to ensure optimal activity, stability, and environmental performance.

Development of Granular and Suspension Concentrate Formulations

This compound, being a solid active ingredient with low water solubility, is particularly well-suited for the development of suspension concentrate (SC) formulations. SC formulations, also known as "flowables," consist of fine solid particles of the active ingredient dispersed in water. This formulation type offers several advantages, including the absence of dust, ease of use, and enhanced effectiveness compared to traditional wettable powders or emulsifiable concentrates. The process of developing stable SC formulations typically involves several critical steps:

Preparation of Xanthan Gum: A polysaccharide thickener, xanthan gum, is often incorporated to build viscosity within the continuous phase, contributing to the formulation's stability.

Creation of the Mill Base: This involves preparing a premix slurry by combining the active ingredient (this compound), dispersing agents, and defoamers in water.

Bead Milling: The premix slurry undergoes bead milling to reduce the particle size of the active ingredient, typically to less than 5 micrometers (D50), which is crucial for maintaining a stable suspension.

Addition of Preservatives and Rheology Modifiers: Preservatives are added to prevent microbial contamination, while additional rheology modifiers help to finalize the formulation's desired flow properties and long-term stability.

Granular formulations are also an important delivery system, particularly for soil applications. These formulations typically contain a low percentage of the active ingredient (e.g., 0.5% to 10% by weight) dispersed in a coarsely divided carrier such as attapulgite, bentonite, diatomite, or clay.

Co-formulation Strategies with Biological Control Agents and Adjuvants

The efficacy of this compound can be significantly enhanced through co-formulation strategies involving adjuvants. Adjuvants are inert chemicals added to formulations to improve the performance of the active ingredient. They achieve this by modifying spray solution properties, enhancing deposition on the target surface, improving adhesion, facilitating penetration into the target organism, and reducing issues like evaporation and spray drift.

Common types of adjuvants used with benzothiazole (B30560) fungicides, including this compound, encompass non-ionic surfactants and various types of oil. Other examples of adjuvants that can be incorporated include gum acacia, pectin, methylcellulose (B11928114) (MC), carrageenan, and propylene (B89431) glycol alginate (PGA). The judicious selection and incorporation of adjuvants are critical for maximizing the fungicidal and herbicidal activity of this compound.

While specific co-formulation research directly combining this compound with biological control agents (BCAs) is not extensively detailed in available literature, the broader field of sustainable agriculture emphasizes the integration of chemical pesticides with BCAs for enhanced pest management and reduced environmental impact. BCAs, such as certain fungi (e.g., Beauveria bassiana, Metarhizium anisopliae) and bacteria (Bacillus spp.), can be formulated as wettable powders or granular products, allowing for their integration into pest management programs. The concept involves leveraging the distinct mechanisms of action of both chemical and biological agents to achieve more robust and sustainable control.

Strategies for Managing this compound Resistance in Target Organisms

The development of resistance in target organisms poses a significant challenge to the long-term effectiveness of any pesticide, including this compound. Understanding and managing this resistance is crucial for sustainable use.

Genetic and Physiological Basis of Resistance Development in Fungi and Weeds

While this compound is known to be a fungicide and herbicide, specific detailed research on the genetic and physiological basis of resistance development specifically to this compound in target fungi and weeds is limited in the current literature. However, general mechanisms of resistance to fungicides and herbicides provide a framework for understanding potential pathways.

For fungicides , common resistance mechanisms include:

Altered Target Site: Mutations in the gene encoding the fungicide's target protein can prevent the fungicide from binding effectively, while still allowing the essential biological process (e.g., carbohydrate metabolism) to occur.

Detoxification or Metabolism: Fungi can develop the ability to rapidly metabolize or detoxify the fungicide within their cells, inactivating it before it reaches its site of action.

Efflux Pumps: Resistant fungal cells may actively pump the fungicide out of their cells before it can accumulate to toxic levels.

Reduced Uptake: The pathogen may absorb the fungicide at a significantly slower rate than susceptible strains.

For herbicides , resistance mechanisms in weeds generally fall into two categories:

Target-Site Resistance (TSR): This often involves mutations in genes encoding the protein targets of herbicides, affecting herbicide binding. Increased expression of the target protein or gene duplication can also lead to TSR.

Non-Target-Site Resistance (NTSR): These mechanisms are more complex and can involve reduced absorption or translocation of the herbicide within the plant, increased sequestration, or enhanced metabolic degradation. Enzymes like cytochromes P450 and glutathione (B108866) S-transferases are frequently involved in metabolic resistance.

Given this compound's classification as a urea (B33335) and benzothiazole fungicide/herbicide, it is plausible that resistance mechanisms similar to those observed for other compounds within these chemical classes could apply. However, without specific studies on this compound, these remain general considerations.

Resistance Management Strategies and Rotational Use Research

Due to the limited specific research on this compound resistance, detailed management strategies directly tailored to this compound are not widely available. However, the principles of pesticide resistance management are universally applicable to minimize the development and spread of resistance. These strategies generally include:

Rotation of Active Ingredients: Alternating or mixing this compound with fungicides or herbicides that have different modes of action is a cornerstone of resistance management. This reduces the selection pressure on a single mechanism of action.

Integrated Pest Management (IPM): Implementing IPM programs that combine chemical control with cultural, biological, and mechanical control methods can reduce reliance on a single pesticide and slow resistance development.

Monitoring for Resistance: Regular monitoring of target pest populations for signs of reduced efficacy is crucial for early detection of resistance.

Adherence to Label Rates and Timing: Applying pesticides at recommended rates and appropriate timings helps ensure effective control and minimizes the survival of partially resistant individuals.

Environmental Monitoring and Risk Assessment Methodologies (excluding human health risk)

Information regarding the environmental fate and behavior of this compound is notably limited. This scarcity of data extends to its toxicity to fauna and flora, indicating a significant knowledge gap in its ecological impact. this compound is currently listed as "Not approved" in the EU Pesticides Database, which may contribute to the limited publicly available environmental data.

Despite the lack of this compound-specific studies, general methodologies for environmental monitoring and risk assessment of pesticides, particularly those belonging to the benzothiazole class, can be considered. Benzothiazoles are high production volume chemicals with known environmental occurrence, fate, exposure, and toxicity.

Environmental monitoring typically involves assessing the presence and concentration of a compound in various environmental compartments, including:

Soil: Monitoring for persistence, degradation pathways (microbial, chemical, photodegradation), and adsorption/desorption dynamics.

Water: Assessing its solubility, potential for leaching into groundwater, and degradation in aquatic systems.

Air: Evaluating its volatilization potential from treated surfaces.

Ecological risk assessment methodologies, while not specifically applied to this compound in the available data, generally involve:

Exposure Assessment: Estimating the concentrations of the substance in various environmental compartments and the potential for non-target organisms to be exposed.

Effects Assessment: Determining the inherent toxicity of the substance to different ecological receptors (e.g., aquatic organisms, terrestrial invertebrates, plants, birds, mammals).

Risk Characterization: Integrating exposure and effects data to determine the likelihood and magnitude of adverse ecological effects.

The absence of detailed environmental data for this compound highlights a critical need for further research to fully understand its environmental footprint and to develop robust risk assessment profiles.

Spatial and Temporal Distribution Studies in Environmental Compartments

Spatial and temporal distribution studies are crucial for understanding how a chemical disperses and persists in the environment over time. These studies typically investigate a compound's presence in various environmental compartments, such as soil, water bodies (surface water, groundwater), air, and sediment. For pesticides and wood preservatives like this compound, potential pathways of environmental entry include direct application, runoff from treated areas, leaching through soil, and volatilization into the atmosphere.

Development of Predictive Environmental Fate Models

Predictive environmental fate models are quantitative tools designed to estimate the behavior and concentration of chemicals in the environment. These models integrate information on chemical properties, degradation pathways, and environmental scenarios to simulate how a substance will partition, transport, and transform across different media like air, water, and soil. Common types of environmental fate models include multimedia compartmental models, which treat various environmental media as an integrated system, and mass balance models, which account for the inputs, outputs, and transformations of a chemical within a defined system.

Given the limited empirical data on this compound's environmental fate and behavior, the development and application of predictive environmental fate models become particularly important. Such models could provide initial estimates of this compound's potential distribution and persistence, helping to identify environmental compartments where it might accumulate or pose a risk. They can also highlight critical data gaps that need to be addressed through further research. However, the effectiveness of these models is largely dependent on the reliability of input parameters, including the chemical's properties and degradation rates, which are currently underexplored for this compound.

Regulatory Science and Research-Driven Policy Implications

The absence of comprehensive environmental fate and behavior data for this compound has direct implications for its regulatory assessment and the formulation of effective environmental policies.

Addressing Data Gaps for Environmental Regulatory Assessment

A critical challenge in the regulatory assessment of this compound is the existence of significant data gaps concerning its environmental behavior and ecotoxicity. Specifically, "Little information is available regarding its environmental fate and behaviour. No data has been found regarding the toxicity of this compound to fauna and flora." This lack of information makes it difficult to conduct a thorough environmental risk assessment, which is a standard requirement for the approval and continued use of active substances like pesticides.

Regulatory frameworks typically require a complete data package addressing specific requirements for active substance approval and product authorization. When data gaps exist, regulatory bodies may require the generation of new data, or in some cases, predictive models can be used to fill these gaps. The challenge is further compounded by the increasing quantity of non-standard ecotoxicity data from research, which requires robust evaluation for its reliability and relevance in regulatory settings. For this compound, the identified data gaps necessitate a clear plan to generate the required environmental fate and ecotoxicity data to ensure a scientifically sound regulatory assessment.

Research into Sustainable Use and Environmental Mitigation Strategies

The sustainable use of pesticides and wood preservatives like this compound aims to minimize their environmental impact while maintaining their intended benefits. Strategies for sustainable use often involve integrated pest management (IPM) approaches, which combine various control methods to reduce reliance on chemical interventions, and precision agriculture techniques, which optimize chemical applications to minimize waste and environmental release. Environmental mitigation strategies focus on reducing the release of chemicals into the environment and remediating existing contamination.

For this compound, research into sustainable use and environmental mitigation strategies is hampered by the limited understanding of its environmental fate. Without detailed knowledge of how this compound moves, persists, and degrades in the environment, it is challenging to develop targeted and effective mitigation measures. Future research should focus on generating the necessary environmental fate data to inform the development of specific sustainable use practices, such as optimizing application rates and methods for wood preservation or agricultural use, and implementing appropriate environmental safeguards like buffer zones. Furthermore, investigating potential degradation pathways and developing technologies for its removal from environmental compartments would be crucial for effective mitigation.

Future Research Directions and Interdisciplinary Perspectives

Omics Approaches in Bentaluron Research (Genomics, Proteomics, Metabolomics in non-human systems)

Omics technologies offer powerful tools to dissect the molecular interactions of this compound with biological systems, particularly in non-human contexts relevant to its fungicidal activity.

Genomics: Genomic studies can provide insights into how target fungal pathogens respond to this compound at the genetic level. This includes identifying genes involved in susceptibility or resistance development. For instance, genomic surveillance is a crucial approach to track the evolution of fungicide resistance mutations within pathogen populations . Applying this to this compound could involve sequencing fungal strains exposed to the compound to pinpoint genetic alterations that confer reduced sensitivity, thereby informing resistance management strategies.

Proteomics: Proteomic analysis can reveal changes in protein expression and modification within fungal cells following this compound exposure. Such studies can help identify specific protein targets or affected biochemical pathways, even though this compound's mode of action is currently unknown . For example, quantitative proteomics could compare the proteome of treated and untreated fungal mycelia to uncover differentially expressed proteins, providing clues about the compound's fungicidal mechanism.

Metabolomics: Metabolomics focuses on the global profiling of small molecules (metabolites) within biological systems. In the context of this compound, metabolomics in non-human systems (e.g., fungal cultures, plants, or environmental microbes) could identify metabolic perturbations induced by the compound . This approach can elucidate the biochemical pathways affected by this compound, its degradation products, and their impact on the metabolic health of organisms or the environment.

Table 1: Potential Omics Applications in this compound Research

Omics ApproachResearch Focus (Non-Human Systems)Expected Outcomes
GenomicsFungicide resistance mechanisms, pathogen evolutionIdentification of resistance genes/mutations, tracking of resistant strains
ProteomicsMolecular targets, affected protein pathways in fungiElucidation of this compound's fungicidal mechanism, identification of biomarkers for efficacy
MetabolomicsMetabolic impact on target/non-target organisms, environmental fateUnderstanding biochemical pathways affected, identification of degradation products, impact on microbial communities

Computational Modeling and In Silico Studies of this compound Interactions

Computational approaches offer cost-effective and rapid methods to predict and understand this compound's interactions at a molecular level, guiding experimental research and design.

Molecular Docking and Dynamics Simulations: These techniques can predict how this compound binds to potential biological targets, such as fungal enzymes or proteins. While this compound's specific fungicidal target is unknown, molecular docking has been used to explore its interactions with DNA sequences, suggesting broader biological relevance . For fungicides, docking studies are commonly employed to predict binding sites with enzymes like Cytochrome P450 14alpha-sterol demethylase (CYP51), which are crucial for fungal survival . Molecular dynamics simulations could further refine these predictions by simulating the compound's behavior in a dynamic biological environment.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a compound with its biological activity. For this compound, QSAR studies could be instrumental in designing new derivatives with enhanced fungicidal potency, improved selectivity, or reduced environmental impact . By identifying key structural features that influence activity, QSAR can guide the synthesis of more effective and sustainable agrochemicals.

Prediction of Environmental Fate: In silico models can predict the environmental persistence, degradation pathways, and mobility of this compound and its metabolites in soil and water, contributing to a better understanding of its environmental behavior, which is currently not well-documented .

Table 2: Computational Modeling Applications for this compound

Computational MethodApplication AreaExpected Insights
Molecular DockingTarget binding, DNA interactionsIdentification of potential protein targets, understanding binding modes
QSAR AnalysisStructure-activity relationshipsDesign of novel this compound derivatives with improved efficacy or selectivity
In Silico ADMET/Environmental FateAbsorption, distribution, metabolism, excretion, environmental persistencePrediction of environmental impact and degradation pathways

Nanotechnology and Encapsulation for Controlled Release and Enhanced Efficacy

Nanotechnology offers innovative solutions for delivering agrochemicals, potentially enhancing this compound's efficacy while minimizing its environmental footprint.

Enhanced Efficacy and Targeted Delivery: Nanoformulations can improve the solubility and stability of this compound, leading to enhanced fungicidal activity. Targeted delivery systems could direct the compound specifically to infected plant tissues or fungal pathogens, increasing efficacy and reducing exposure to non-target organisms .

Reduced Environmental Impact: By optimizing release profiles and enabling targeted delivery, nanotechnology can significantly reduce the amount of this compound needed for effective control, thereby lessening its environmental burden and potential for off-target effects . Various materials, including natural biomaterials like chitosan, are being explored for nano-scale delivery systems for pesticides .

Integration with Agroecological Principles and Biopesticide Development

Integrating this compound into agroecological frameworks involves considering its role within broader sustainable agricultural practices and exploring synergies with biological control agents.

Role in Integrated Pest Management (IPM): Research should focus on how this compound can be effectively incorporated into IPM programs, which emphasize a holistic approach to pest control that minimizes chemical inputs. This includes determining optimal application timings, dosages, and combinations with other control methods to reduce reliance on synthetic fungicides.

Compatibility with Beneficial Organisms: Studies are needed to assess this compound's impact on non-target beneficial organisms, such as pollinators, natural enemies of pests, and soil microbial communities, especially given the limited information on its ecotoxicity . Understanding these interactions is crucial for its responsible use within agroecosystems.

Synergy with Biopesticides: Exploring the synergistic potential of this compound with biopesticides (e.g., microbial agents like Bacillus subtilis) could lead to more effective and environmentally friendly control strategies . Combinations might allow for reduced this compound application rates while maintaining or improving efficacy.

Environmental Fate and Biodegradability: Further research into this compound's environmental fate and behavior, including its persistence, degradation pathways, and potential for accumulation in soil and water, is essential for aligning its use with agroecological principles . This includes investigating its biodegradability and the toxicity of its metabolites.

Unanswered Questions and Emerging Research Frontiers in this compound Science

Despite its established use, several fundamental questions about this compound remain, opening avenues for significant future research.

Elucidating the Precise Mode of Action: The most critical unanswered question is the exact molecular mechanism by which this compound exerts its fungicidal activity . Identifying its specific target proteins or pathways within fungal cells is paramount for rational design of new derivatives and for understanding resistance development.

Understanding Long-Term Environmental Impacts: While some information exists, comprehensive studies on the long-term environmental fate, persistence, and ecotoxicological effects of this compound and its degradation products in diverse agroecosystems are needed . This includes assessing its impact on soil health, water quality, and biodiversity over extended periods.

Exploring Novel Biological Applications: Given that benzothiazole (B30560) derivatives exhibit a wide range of biological activities beyond fungicidal properties (e.g., antimicrobial, anti-inflammatory, anticancer) , future research could investigate this compound's potential in these areas. This would involve rigorous in vitro and in vivo studies to determine its efficacy and safety for new applications.

Addressing Fungicide Resistance Development: As with many agrochemicals, the development of resistance in target pathogens is a continuous challenge . Future research should focus on proactive strategies to mitigate resistance, including studying resistance mechanisms, developing resistance-breaking formulations, and exploring this compound's use in rotation or mixtures with compounds having different modes of action.

Q & A

Q. What are the established synthetic pathways for Bentaluron, and what analytical methods validate its structure?

this compound, a benzothiazole derivative with methyl (CH₃) and ethanamide (CONH₂) groups , is synthesized via condensation reactions between substituted benzothiazoles and urea derivatives. Key steps include:

  • Synthesis : Reacting 2-amino-6-methylbenzothiazole with chloroacetyl chloride under basic conditions, followed by ammonolysis to introduce the ethanamide group.
  • Characterization : Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., confirming methyl protons at δ 2.4 ppm), High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, and elemental analysis to verify purity (>98%) .
  • Reproducibility : Detailed protocols must specify solvents, catalysts, and reaction times to ensure replicability .

Q. How is this compound’s purity assessed in experimental settings, and what thresholds are considered acceptable?

Purity is critical for biological studies. Methodological steps include:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities; <2% impurity is acceptable for pharmacological assays.
  • Spectroscopic Consistency : FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and compare with literature data .
  • Elemental Analysis : Deviation ≤0.3% from theoretical C/H/N values indicates high purity .

Q. What are the standard protocols for evaluating this compound’s stability under varying storage conditions?

Stability studies follow ICH guidelines:

  • Accelerated Degradation : Expose samples to 40°C/75% RH for 6 months, monitor degradation via HPLC.
  • Photostability : Use a xenon lamp (ICH Q1B) to assess light-induced decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported biological activity across studies?

Contradictory data may arise from methodological variability. Steps to address this include:

  • Replicate Experiments : Ensure identical conditions (e.g., solvent, concentration, cell lines) .
  • Review Analytical Methods : Confirm assay validity (e.g., MIC values in antifungal studies) and control for batch-to-batch compound variability .
  • Meta-Analysis : Statistically integrate datasets to identify outliers or trends .

Q. What strategies optimize this compound’s synthesis for higher yields without compromising purity?

Advanced optimization involves:

  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency.
  • Solvent Effects : Use dimethylformamide (DMF) vs. acetonitrile to compare reaction rates.
  • In Situ Monitoring : Employ LC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:

  • Identify Binding Sites : Align this compound’s structure with fungal cytochrome P450 targets .
  • Validate Experimentally : Correlate docking scores (e.g., binding energy ≤ -7 kcal/mol) with in vitro IC₅₀ values .

Q. What methodological frameworks address ethical and reproducibility challenges in this compound research?

  • Data Transparency : Publish raw NMR/HPLC datasets in supplementary materials .
  • Ethical Synthesis : Adopt green chemistry principles (e.g., solvent recycling) to minimize environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.